Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate
Overview
Description
Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoate backbone with two oxygen atoms double-bonded to the second and fourth carbons. The fourth carbon is also bonded to a phenyl ring, which has three methyl groups attached to the 2nd, 4th, and 6th carbons .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 262.30 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Scientific Research Applications
Carbohydrate Chemistry
- The use of acetal-protecting groups in carbohydrate chemistry for the selective formation of glycosides, demonstrating the utility of certain chemical groups in enhancing selectivity and yields in the synthesis of complex carbohydrates. This application is crucial for the development of carbohydrate-based therapeutics and biochemical probes (Crich & Bowers, 2006).
Polymer Science
- The synthesis and copolymerization of novel electrophilic trisubstituted ethylenes, including derivatives with trimethyl substitution patterns, to create copolymers with unique properties. This research highlights the role of these compounds in developing new materials with potential applications in various industries (Kharas et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-5-19-15(18)13(17)8-12(16)14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNSQCXSPNYMPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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